Methyl linolenate
Overview
Description
Methyl linolenate: is a methyl ester of linolenic acid, a polyunsaturated fatty acid. It is commonly found in plant oils and is known for its role in various biochemical and industrial processes. The compound has the molecular formula C19H32O2 and a molecular weight of 292.46 g/mol .
Mechanism of Action
Target of Action
Methyl linolenate, a derivative of α-linolenic acid, primarily targets the Microphthalmia-associated transcription factor . This transcription factor plays a crucial role in the development and survival of melanocytes, which are cells that produce melanin, the pigment responsible for skin color .
Mode of Action
It is known to interact with its primary target, the microphthalmia-associated transcription factor, potentially influencing its activity
Biochemical Pathways
This compound is a polyunsaturated fatty acid (PUFA) and is involved in various biochemical pathways. It is used in studies on the mechanisms and prevention of oxidation/peroxidation of unsaturated fatty acids . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Pharmacokinetics
It has a molecular weight of 292.46 and a density of 0.895 g/mL at 25 °C (lit.) . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
This compound is being studied for its potential effects on skin whitening and anti-melanogenesis activity . This suggests that it may influence the production of melanin in melanocytes, possibly through its interaction with the Microphthalmia-associated transcription factor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl linolenate can be synthesized through the esterification of linolenic acid with methanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In industrial settings, this compound is often produced via transesterification of triglycerides found in plant oils. This process involves reacting the triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide. The reaction is typically conducted at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl linolenate undergoes oxidation reactions, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated esters, although this reaction is less common.
Substitution: this compound can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Substitution: Halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated methyl esters.
Substitution: Halogenated methyl esters.
Scientific Research Applications
Chemistry: Methyl linolenate is used as a model compound in studies of lipid oxidation and peroxidation. Its reactivity makes it an ideal candidate for investigating the mechanisms of these processes .
Biology: In biological research, this compound is studied for its potential anti-inflammatory and antioxidant properties. It is also used in studies related to cell membrane dynamics and lipid metabolism .
Medicine: this compound has been explored for its potential therapeutic effects, including its role in skin health. It is being studied as a possible skin whitening agent with anti-melanogenesis activity .
Industry: In the industrial sector, this compound is used in the production of biodiesel. Its high reactivity and favorable properties make it a valuable component in biodiesel formulations .
Comparison with Similar Compounds
Methyl linoleate: Another methyl ester of a polyunsaturated fatty acid, but with two double bonds instead of three.
Methyl oleate: A methyl ester of oleic acid, a monounsaturated fatty acid.
Methyl palmitate: A methyl ester of palmitic acid, a saturated fatty acid.
Uniqueness: Methyl linolenate is unique due to its three conjugated double bonds, which confer distinct chemical and physical properties. This makes it more reactive in oxidation and peroxidation reactions compared to its counterparts with fewer double bonds .
Properties
IUPAC Name |
methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4-,8-7-,11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWSXZIHSUZZKJ-YSTUJMKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041560 | |
Record name | Methyl linolenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid | |
Record name | Methyl linoleate & Methyl linolenate (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.883-0.893 (20°) | |
Record name | Methyl linoleate & Methyl linolenate (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
301-00-8 | |
Record name | Methyl linolenate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl linolenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl linolenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL LINOLENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S1NS923K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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